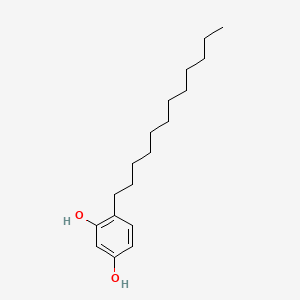

4-Dodecylresorcinol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-dodecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWVPHWHEGQZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179041 | |

| Record name | 4-Dodecylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Dodecylresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24305-56-4 | |

| Record name | 4-Dodecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Laurylresorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M6LT4SNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unfolding Saga of Alkylresorcinols: From Obscure Plant Lipids to Promising Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylresorcinols (ARs), a class of phenolic lipids, have traversed a remarkable scientific journey from their initial discovery as skin-irritating compounds in certain plants to their current status as promising bioactive molecules with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the history, discovery, chemistry, biosynthesis, and biological activities of alkylresorcinols. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific underpinnings of these fascinating natural products. The guide delves into the key milestones in alkylresorcinol research, from their first identification to the elucidation of their biosynthetic pathways and the ongoing exploration of their diverse pharmacological effects.

A Historical Perspective: The Discovery and Early Investigations of Alkylresorcinols

The story of alkylresorcinols begins in the early 20th century, with initial observations of their presence in the plant kingdom. These early encounters were often associated with the adverse effects of certain plant extracts on human skin.

The first formal scientific description of a resorcinolic lipid is credited to Anderson HH and his colleagues in 1931, who identified these compounds in the fruit pulp and leaves of the Ginkgo biloba tree[1][2]. Shortly after, in 1953, Symes WF and his team isolated and characterized similar compounds from cashew nut shell liquid, derived from Anacardium occidentale[1]. In these early studies, alkylresorcinols were primarily recognized for their potent vesicant (blister-inducing) and allergenic properties, a characteristic attributed to compounds like cardol, a 5-pentadecylresorcinol found in cashew shells[1].

For several decades, research on alkylresorcinols remained relatively niche, focusing primarily on their toxicological aspects and their limited distribution in a few plant families, such as the Anacardiaceae and Proteaceae[1]. However, this perception began to change as analytical techniques advanced, enabling the detection and characterization of these compounds in a much wider range of biological sources.

A pivotal moment in the history of alkylresorcinol research was the growing realization of their significant presence in the bran fraction of common cereal grains, particularly rye (Secale cereale) and wheat (Triticum aestivum)[1][3]. This discovery, which gained momentum in the latter half of the 20th century, shifted the scientific focus from toxicology to nutrition and potential health benefits. It became evident that humans consume alkylresorcinols as part of a whole-grain diet[4].

The late 1990s witnessed a surge in interest in these molecules, culminating in a comprehensive review by Kozubek and Tyman in 1999 that cataloged over 100 identified natural resorcinolic lipid homologues from 11 families of higher plants[1][5]. This seminal work laid the groundwork for a new era of alkylresorcinol research, moving beyond their mere identification to a deeper exploration of their biological activities and potential applications. Today, alkylresorcinols are known to be produced by a diverse array of organisms, including bacteria, fungi, algae, and mosses, highlighting their widespread occurrence and potential ecological significance[1][4].

Chemical Architecture: Structure and Diversity of Alkylresorcinols

Alkylresorcinols are characterized by a conserved structural motif: a 1,3-dihydroxybenzene (resorcinol) ring substituted with a long alkyl chain, typically at the 5-position. This amphiphilic nature, with a hydrophilic phenolic head and a hydrophobic alkyl tail, is central to their biological properties.

The primary source of structural diversity among alkylresorcinols lies in the length and degree of saturation of the alkyl side chain. The chain length typically ranges from C11 to C27, and it is predominantly composed of an odd number of carbon atoms[3][6]. The alkyl chain can be saturated or contain one or more double bonds.

The following diagram illustrates the general chemical structure of 5-n-alkylresorcinols:

Caption: General structure of a 5-n-alkylresorcinol.

The specific homologues of alkylresorcinols present in a natural source can vary. For instance, in rye and wheat, the most common homologues have alkyl chains of 17, 19, 21, 23, and 25 carbon atoms[7][8]. The ratio of different homologues can also be characteristic of the source organism, a feature that has been exploited in food science to identify the origin of whole-grain products[9].

The following table summarizes the common alkylresorcinol homologues found in major cereal grains:

| Homologue (Chain Length:Double Bonds) | Rye (Secale cereale) | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) |

| C15:0 | + | + | + |

| C17:0 | +++ | ++ | + |

| C19:0 | +++ | +++ | + |

| C21:0 | +++ | +++ | + |

| C23:0 | ++ | ++ | +/- |

| C25:0 | ++ | ++ | +/- |

| C17:1 | + | + | - |

| C19:1 | + | + | - |

| C21:1 | + | + | - |

| Relative abundance is indicated by: +++ (high), ++ (medium), + (low), +/- (trace), and - (not detected). |

The Molecular Machinery: Biosynthesis of Alkylresorcinols

The biosynthesis of alkylresorcinols is a fascinating example of how organisms produce complex natural products from simple metabolic precursors. The core of this process is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs) [4].

The biosynthetic pathway begins with a starter molecule, typically a fatty acyl-CoA, which provides the long alkyl chain. This starter unit is then sequentially condensed with several extender units, which are most commonly malonyl-CoA. Each condensation step adds two carbon atoms to the growing polyketide chain.

After a specific number of condensation reactions, the linear polyketide intermediate undergoes an intramolecular cyclization reaction, also catalyzed by the type III PKS. This cyclization forms the aromatic resorcinol ring, and a final aromatization step yields the alkylresorcinol product.

The following diagram illustrates the key steps in the biosynthesis of alkylresorcinols:

Caption: Simplified biosynthetic pathway of alkylresorcinols.

The specificity of the type III PKS for a particular fatty acyl-CoA starter unit and the number of condensation reactions it catalyzes are key determinants of the final alkylresorcinol structure. This enzymatic control explains the prevalence of odd-numbered alkyl chains in naturally occurring alkylresorcinols.

From Lab Bench to Application: Extraction, Isolation, and Characterization

The study of alkylresorcinols necessitates robust and efficient methods for their extraction from natural sources, followed by their purification and structural elucidation. The amphiphilic nature of these molecules requires careful consideration of solvent systems and chromatographic techniques.

Extraction

The choice of extraction solvent is critical for achieving high yields of alkylresorcinols. Due to their lipophilic character, organic solvents are typically employed. Common solvents include:

-

Acetone: Widely used for the extraction of alkylresorcinols from cereal bran.

-

Ethyl acetate: Another effective solvent for extracting these compounds.

-

Hexane/Isopropanol mixtures: Often used to extract lipids, including alkylresorcinols.

A General Protocol for the Extraction of Alkylresorcinols from Cereal Bran:

-

Sample Preparation: The cereal bran is finely ground to increase the surface area for extraction.

-

Solvent Extraction: The ground bran is suspended in the chosen solvent (e.g., acetone) and agitated for a defined period. This process may be repeated multiple times to ensure complete extraction.

-

Filtration and Evaporation: The solvent extract is filtered to remove solid plant material, and the solvent is then evaporated under reduced pressure to yield a crude lipid extract.

Isolation and Purification

The crude extract containing alkylresorcinols is a complex mixture of lipids. Therefore, chromatographic techniques are essential for their isolation and purification.

-

Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification step to remove highly polar or nonpolar impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is the most common method for the separation and purification of individual alkylresorcinol homologues. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis and quantification of alkylresorcinols, often after derivatization to increase their volatility[10].

Structural Elucidation

The definitive identification of alkylresorcinols and the determination of their specific structures rely on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecules, which helps to determine the length of the alkyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complete chemical structure, including the substitution pattern on the resorcinol ring and the positions of any double bonds in the alkyl chain.

The Biological Arena: Diverse Activities and Potential Applications

Alkylresorcinols exhibit a remarkable range of biological activities, which has spurred significant interest in their potential applications in medicine and nutrition. Their amphiphilic nature allows them to interact with cell membranes and various molecular targets, leading to a diverse array of cellular effects.

Antimicrobial and Antifungal Activity

One of the earliest recognized biological properties of alkylresorcinols is their ability to inhibit the growth of various microorganisms. They have demonstrated activity against a broad spectrum of bacteria and fungi[1][4]. This antimicrobial action is thought to be related to their ability to disrupt cell membranes and inhibit key cellular processes.

Antioxidant Properties

The phenolic hydroxyl groups on the resorcinol ring endow alkylresorcinols with antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage, a process implicated in numerous chronic diseases[1][11].

Anticancer and Chemopreventive Effects

A growing body of evidence suggests that alkylresorcinols may possess anticancer properties. In vitro and in vivo studies have shown that they can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death)[4][9]. Their potential as chemopreventive agents, particularly in the context of colorectal cancer, is an active area of research[9].

The following diagram illustrates a potential mechanism by which alkylresorcinols may exert their anticancer effects, through the modulation of signaling pathways involved in cell growth and survival.

Caption: Potential anticancer mechanism of alkylresorcinols.

Biomarkers of Whole-Grain Intake

One of the most significant applications of alkylresorcinols in human health research is their use as biomarkers for the consumption of whole-grain wheat and rye[4][9][12]. Because they are concentrated in the bran and are absorbed by the body, their levels in plasma and urine can provide an objective measure of whole-grain intake in dietary studies. This has been invaluable in epidemiological research investigating the health benefits of whole grains.

Future Directions and Conclusion

The journey of alkylresorcinols from their discovery as obscure plant compounds to their recognition as important bioactive molecules is a testament to the power of scientific inquiry. While significant progress has been made in understanding their chemistry, biosynthesis, and biological activities, many exciting avenues for future research remain.

Further investigation is needed to fully elucidate the mechanisms underlying their diverse pharmacological effects, which will be crucial for translating their potential into tangible therapeutic applications. The development of synthetic analogues with enhanced potency and specificity is another promising area of research.

References

-

Cyberlipid. Resorcinol lipids. [Link]

- Sampietro, D. A., et al. (2016). Alkylresorcinols: Chemical properties, methods of analysis and potential uses in food, industry and plant protection.

- Stasiuk, M., & Kozubek, A. (2010). Very-Long-Chain Resorcinolic Lipids of Ailanthus altissima Samaras. Molecules, 15(7), 4785-4796.

-

Wikipedia. Alkylresorcinol. [Link]

- El-Seedi, H. R., et al. (2023). Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties. Critical Reviews in Food Science and Nutrition, 1-22.

- Vetter, W., et al. (2023). Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa. Molecules, 28(13), 5231.

- Stasiuk, M., & Kozubek, A. (2001). Formation of liposomes by resorcinolic lipids, single-chain phenolic amphiphiles from Anacardium occidentale L. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1513(1), 75-81.

-

Scribd. Alkylresorcinol Wikipedia 1. [Link]

- Zabolotneva, A. A., et al. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. Journal of Nutrition and Metabolism, 2022.

- Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical reviews, 99(1), 1-26.

- Ross, A. B. (2011). Present status and perspectives on the use of alkylresorcinols as biomarkers of wholegrain wheat and rye intake. Journal of nutrition and metabolism, 2011.

- Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841-860.

- Kozubek, A. (2013). [5-n-alkylresorcinols of whole grain cereals and whole grain cereal products as biomarkers of healthy food]. Postepy higieny i medycyny doswiadczalnej (Online), 67, 93-102.

- Ross, A. B., et al. (2004). Dietary alkylresorcinols: absorption, bioactivities, and possible use as biomarkers of whole-grain wheat-and rye-rich foods. Nutrition reviews, 62(3), 81-95.

- Landberg, R., et al. (2008). Structure of alkylresorcinol, which is commonly found in cereals.

- Ciccoritti, R., et al. (2021). 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum. Journal of agricultural and food chemistry, 69(47), 14246-14256.

- Zabolotneva, A. A., et al. (2023). Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. International Journal of Molecular Sciences, 24(18), 14271.

- Chen, Y., et al. (2004). Alkylresorcinols as markers of whole grain wheat and rye in cereal products. Journal of agricultural and food chemistry, 52(26), 8242-8246.

Sources

- 1. Resorcinol lipids | Cyberlipid [cyberlipid.gerli.com]

- 2. scribd.com [scribd.com]

- 3. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Very-Long-Chain Resorcinolic Lipids of Ailanthus altissima Samaras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Dodecylresorcinol: From Chemical Structure to Therapeutic Potential

Foreword: Unveiling the Potential of a Potent Tyrosinase Inhibitor

In the landscape of dermatological and therapeutic research, the quest for potent and safe modulators of biological pathways is perpetual. Among these, inhibitors of tyrosinase, the key enzyme in melanin biosynthesis, hold significant promise for addressing hyperpigmentation disorders and have garnered interest for their broader biological activities. This guide provides a comprehensive technical overview of 4-Dodecylresorcinol, a lipophilic phenol that has emerged as a noteworthy tyrosinase inhibitor.

Moving beyond a mere compilation of data, this document is structured to provide a causal narrative, explaining the "why" behind experimental choices and the implications of its chemical properties on its biological function. It is designed to be a self-validating resource, grounded in authoritative references, to empower researchers and drug development professionals in their exploration of this compound.

The Molecular Architecture and Physicochemical Landscape of this compound

This compound, with the IUPAC name 4-dodecylbenzene-1,3-diol, is a derivative of resorcinol characterized by a 12-carbon alkyl chain attached to the fourth position of the benzene ring.[1] This structural feature is pivotal to its physicochemical properties and, consequently, its biological activity.

Chemical Structure:

-

Molecular Formula: C₁₈H₃₀O₂[1]

-

Molecular Weight: 278.43 g/mol [2]

-

Structure: A resorcinol (1,3-dihydroxybenzene) core with a dodecyl (-C₁₂H₂₅) group at position 4.

Caption: Chemical structure of this compound.

The long alkyl chain imparts significant lipophilicity to the molecule, a critical factor for its interaction with biological membranes and the hydrophobic active site of tyrosinase.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Off-white powder | PubChem[1] |

| Melting Point | 79-81 °C | Sigma-Aldrich[2] |

| Boiling Point | 224-226 °C at 6 mmHg | Sigma-Aldrich[2] |

| Solubility | Slightly soluble in DMSO and Methanol | LookChem |

| logP (Octanol/Water Partition Coefficient) | 6.7 (Computed) | PubChem[1] |

The high logP value underscores its hydrophobic nature, suggesting excellent potential for penetrating the stratum corneum and localizing within the lipid-rich environment of cell membranes. This is a key consideration for its formulation in topical applications.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4-alkylresorcinols, including this compound, typically involves a two-step process: Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone. The Clemmensen reduction is a classic and effective method for the second step.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from established methods for alkylresorcinol synthesis):

Step 1: Friedel-Crafts Acylation to yield 4-Dodecanoylresorcinol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), add resorcinol (1 equivalent) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, a Lewis acid catalyst; ~2.5 equivalents) portion-wise with stirring.

-

Acylating Agent Addition: Once the catalyst has dissolved, add dodecanoyl chloride (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-dodecanoylresorcinol.

Step 2: Clemmensen Reduction to yield this compound [3]

-

Preparation of Zinc Amalgam (Zn(Hg)): In a flask, mix zinc powder (60 g) with a solution of mercury(II) chloride (6 g) in water (90 ml) and concentrated hydrochloric acid (5 ml). Stir vigorously for 5-10 minutes. Decant the aqueous solution.[3]

-

Reaction Setup: To the freshly prepared zinc amalgam, add the crude 4-dodecanoylresorcinol (29.2 g) dissolved in acetic acid (200 ml) and 6 M hydrochloric acid (300 ml).[3]

-

Reduction: Heat the mixture to reflux with vigorous stirring for 5 hours. During the reflux, add three additional portions of concentrated hydrochloric acid (60 ml each).[3]

-

Work-up: After cooling, filter the solid material. Take up the filtered solids in chloroform, refilter to remove any insoluble zinc residues, and wash the chloroform solution with 6 M hydrochloric acid and then water.[3]

-

Isolation and Purification: Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound (26 g).[3] Recrystallize the crude product from light petroleum (b.p. 60-80 °C) to obtain the pure product (22.9 g) with a melting point of 81-82.5 °C.[3]

Biological Activities and Mechanism of Action

The primary biological activity of this compound that has garnered significant scientific interest is its potent inhibition of tyrosinase. However, based on the known activities of other alkylresorcinols, it is plausible that it possesses a broader spectrum of biological effects.

Tyrosinase Inhibition: The Core Competency

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation.

Mechanism of Tyrosinase Inhibition:

4-Alkylresorcinols are known to be potent, competitive inhibitors of tyrosinase.[4] The resorcinol moiety mimics the phenolic structure of tyrosine, the natural substrate of tyrosinase, allowing it to bind to the enzyme's active site. The long alkyl chain likely enhances this binding through hydrophobic interactions within the active site pocket, leading to a more stable enzyme-inhibitor complex.

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition:

The potency of tyrosinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound are not as widely reported as for its shorter-chain analogs, studies on related compounds provide valuable context. For instance, 4-butylresorcinol has an IC₅₀ of 21 µmol/L for human tyrosinase, which is significantly more potent than kojic acid (500 µmol/L) and hydroquinone (4400 µmol/L).[5] Given that the inhibitory activity of alkylresorcinols is influenced by the alkyl chain length, it is expected that this compound would also be a highly potent inhibitor.

Experimental Protocol: Tyrosinase Inhibition Assay (L-DOPA as substrate) [3][6]

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer), prepared fresh and kept on ice.[3]

-

L-DOPA solution (10 mM in phosphate buffer), prepared fresh.[6]

-

This compound and a positive control (e.g., kojic acid) stock solutions in DMSO, with serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 20 µL of this compound dilution + 20 µL of tyrosinase solution + 40 µL of phosphate buffer.

-

Positive Control Wells: 20 µL of kojic acid dilution + 20 µL of tyrosinase solution + 40 µL of phosphate buffer.

-

Negative Control Well (No Inhibitor): 20 µL of tyrosinase solution + 60 µL of phosphate buffer.

-

Blank Well: 80 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[3]

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells.

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader at 1-minute intervals for 10-20 minutes.[6]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Regulation of Melanogenesis-Related Signaling Pathways

Beyond direct enzyme inhibition, some resorcinol derivatives have been shown to modulate intracellular signaling pathways that regulate the expression of melanogenic genes. Studies on resorcinol and phenylethyl resorcinol have demonstrated effects on the cAMP/PKA and MAPK signaling pathways in melanoma cells.[7][8]

-

cAMP/PKA Pathway: Resorcinol has been shown to reduce intracellular cAMP levels and PKA activity, leading to decreased expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes like tyrosinase.[7]

-

MAPK Pathways: Resorcinol can increase the phosphorylation of p38 MAPK, while phenylethyl resorcinol activates p44/42 MAPK (ERK).[7][8] Activation of these pathways can lead to the downregulation of MITF and subsequent reduction in melanin synthesis.

While direct evidence for this compound is pending, its structural similarity to these compounds suggests it may also influence these signaling cascades, potentially contributing to its overall hypopigmenting effect.

Hypothesized Signaling Pathway Modulation by this compound:

Caption: Hypothesized modulation of melanogenesis signaling pathways by this compound.

Potential Antioxidant, Antimicrobial, and Anti-inflammatory Activities

Alkylresorcinols as a class are known to possess a range of biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects.[9][10] These activities are often attributed to the phenolic resorcinol ring, which can donate a hydrogen atom to scavenge free radicals, and the lipophilic alkyl chain, which facilitates interaction with cell membranes.

-

Antioxidant Activity: Alkylresorcinols have demonstrated free radical scavenging capabilities.[11][12] This property is crucial as oxidative stress is a known trigger for melanogenesis.

-

Antimicrobial Activity: Several alkylresorcinols exhibit activity against a range of microorganisms, particularly Gram-positive bacteria.[9][13] The amphiphilic nature of these molecules is thought to disrupt bacterial cell membranes.

-

Anti-inflammatory Activity: Some alkylresorcinols have been shown to possess anti-inflammatory properties.[14] Inflammation is often associated with post-inflammatory hyperpigmentation, making this a relevant secondary activity.

While specific quantitative data for this compound in these areas is limited in publicly available literature, its chemical structure strongly suggests it would share these properties with other long-chain alkylresorcinols. Further research is warranted to quantify these effects.

Experimental Protocols for Evaluating Secondary Biological Activities:

-

Antioxidant Activity (DPPH Assay): [15] This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH to a yellow-colored product is monitored spectrophotometrically.

-

Antimicrobial Activity (Broth Microdilution Method for MIC): [1][16][17] This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism in a liquid broth medium.

-

Anti-inflammatory Activity (Nitric Oxide Synthase Inhibition Assay): [18][19] This assay measures the inhibition of nitric oxide (NO) production by nitric oxide synthase (NOS), a key enzyme in the inflammatory response.

Applications in Research and Drug Development

The potent tyrosinase inhibitory activity and favorable physicochemical properties of this compound make it a valuable molecule for various applications.

-

Dermatology and Cosmetics: As a highly effective skin-lightening agent for the treatment of hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Its lipophilicity makes it particularly suitable for topical formulations.

-

Pharmaceutical Research: As a lead compound for the development of novel therapeutics targeting tyrosinase-related pathologies. Its broader potential as an antioxidant, antimicrobial, and anti-inflammatory agent also warrants further investigation for other therapeutic applications.

-

Research Tool: As a specific and potent inhibitor of tyrosinase, this compound can be used as a chemical probe to study the role of tyrosinase in various biological processes beyond melanogenesis.

Safety and Toxicology

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] As with all resorcinol derivatives, appropriate handling procedures and personal protective equipment should be used in a laboratory setting. For topical applications, formulation considerations are crucial to minimize the potential for skin irritation while maximizing efficacy.

Conclusion and Future Directions

This compound stands out as a potent, lipophilic inhibitor of tyrosinase with significant potential in dermatology and beyond. Its well-defined chemical structure and predictable physicochemical properties provide a solid foundation for its application and further development. While its primary mechanism of action is the direct competitive inhibition of tyrosinase, the known effects of related resorcinol derivatives on melanogenesis signaling pathways suggest a multi-faceted mode of action that warrants further investigation.

Future research should focus on:

-

Quantitative evaluation of the antioxidant, antimicrobial, and anti-inflammatory properties of this compound to fully characterize its biological profile.

-

Elucidation of its specific effects on intracellular signaling pathways in melanocytes and other cell types.

-

In vivo studies to confirm its efficacy and safety in preclinical and clinical settings for various applications.

-

Formulation optimization to enhance its delivery and minimize any potential for irritation in topical applications.

This in-depth technical guide serves as a foundational resource for the scientific community to harness the full potential of this compound in research and the development of novel therapeutic and cosmetic solutions.

References

-

PrepChem. Synthesis of (ii) 4-Dodecyl resorcinol. Available from: [Link]

-

G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link]

-

MDPI. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

-

Nikolaev, Y. A., et al. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. PMC. Available from: [Link]

-

ResearchGate. Antioxidant Assays. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Park, S. H., et al. (2019). p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action. PubMed. Available from: [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

Boulebd, H., & Spiegel, M. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. RSC Publishing. Available from: [Link]

-

NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

-

MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

-

Ross, A. B., et al. (2011). Antioxidant activity of alkylresorcinols from rye bran and their protective effects on cell viability of PC-12 AC cells. PubMed. Available from: [Link]

-

ResearchGate. Tyrosinase inhibitory activity. Available from: [Link]

-

LOUIS. Antioxidant Assay: The DPPH Method. Available from: [Link]

-

MySkinRecipes. Analysis of Anti-Tyrosinase Assay using L-DOPA. Available from: [Link]

-

Kim, D. S., et al. (2005). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. ResearchGate. Available from: [Link]

-

Ko, H. R., et al. (2014). Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions. PMC. Available from: [Link]

-

ResearchGate. Effect of 4-hexylresorcinol (4-HR) on a selection of various... Available from: [Link]

-

ACS Publications. Antioxidant Activity of Alkylresorcinols from Rye Bran and Their Protective Effects on Cell Viability of PC-12 AC Cells. Available from: [Link]

-

ResearchGate. IC 50 values for selected compounds versus DO activity of human tyrosinase. Available from: [Link]

-

Oishi, Y., et al. (2023). Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. PMC. Available from: [Link]

-

ResearchGate. Calculated IC50 of each compound on tyrosinase and laccase enzymes and... Available from: [Link]

-

MDPI. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Available from: [Link]

-

Organic Syntheses. Modified Clemmensen. Available from: [Link]

-

MDPI. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage. Available from: [Link]

-

Unknown. CLEMMENSEN REDUCTION. Available from: [Link]

-

BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available from: [Link]

-

NROChemistry. Clemmensen Reduction: Mechanism & Examples. Available from: [Link]

-

The British Nutrition Foundation. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Available from: [Link]

-

Penn State Research Database. Antioxidant activity of a winterized, acetonic rye bran extract containing alkylresorcinols in oil-in-water emulsions. Available from: [Link]

-

Wikipedia. Alkylresorcinol. Available from: [Link]

-

ResearchGate. An Overview of Alkylresorcinols Biological Properties and Effects. Available from: [Link]

-

MDPI. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. Available from: [Link]

-

Poulos, T. L. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. Available from: [Link]

-

Rescigno, A., et al. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. Available from: [Link]

-

BYJU'S. Clemmensen Reduction reaction. Available from: [Link]

-

Wikipedia. 5-Heptadecylresorcinol. Available from: [Link]

-

QV Siete. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Available from: [Link]

-

Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. Available from: [Link]

-

PubMed. Modulation of nitric oxide synthase activity by ibuprofen. Available from: [Link]

-

Lee, J. H., et al. (2018). Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. PubMed. Available from: [Link]

-

Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]

- 12. Antioxidant activity of alkylresorcinols from rye bran and their protective effects on cell viability of PC-12 AC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Heptadecylresorcinol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. protocols.io [protocols.io]

- 18. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 19. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Dodecylresorcinol

This guide provides an in-depth analysis of the spectroscopic data for 4-Dodecylresorcinol (4-n-laurylresorcinol), a phenolic lipid with significant interest in pharmaceutical and cosmeceutical research. As a member of the alkylresorcinol family, its biological activities are intrinsically linked to its chemical structure.[1][2] Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in any research and development workflow. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, providing researchers with the necessary framework for its identification and characterization.

The Molecular Blueprint of this compound

This compound consists of a resorcinol (1,3-dihydroxybenzene) core substituted with a dodecyl alkyl chain at the 4-position. This amphiphilic nature, with a hydrophilic phenolic head and a lipophilic alkyl tail, dictates its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, can be divided into three key regions: the aromatic region, the phenolic hydroxyl region, and the aliphatic region.[3][4]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.15 | Singlet (broad) | 2H | -OH (phenolic) |

| ~6.93 | Doublet | 1H | Ar-H |

| ~6.22 | Doublet | 1H | Ar-H |

| ~6.21 | Singlet | 1H | Ar-H |

| ~2.40 | Triplet | 2H | Ar-CH₂- |

| ~1.45 | Multiplet | 2H | Ar-CH₂-CH₂- |

| ~1.23 | Multiplet (broad) | 18H | -(CH₂)₉- |

| ~0.85 | Triplet | 3H | -CH₃ |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds with the phenolic hydroxyl groups slows down their exchange with residual water, allowing the -OH protons to be observed as distinct, often broad, singlets.[5] In other solvents like CDCl₃, these peaks can be very broad or may not be observed at all.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The three protons on the resorcinol ring will appear in the aromatic region (typically 6.0-7.5 ppm). Due to the substitution pattern, they will exhibit characteristic splitting patterns (doublets and a singlet) arising from coupling with each other.

-

Phenolic Hydroxyl Protons: The two hydroxyl protons are expected to appear as a broad singlet at a downfield chemical shift (around 9.15 ppm in DMSO-d₆), indicative of their acidic nature.[5]

-

Aliphatic Protons: The dodecyl chain gives rise to several signals in the upfield region (0.8-2.5 ppm). The benzylic methylene protons (Ar-CH₂-) are deshielded by the aromatic ring and will appear as a triplet around 2.40 ppm. The terminal methyl group (-CH₃) will be a triplet at approximately 0.85 ppm. The remaining methylene groups will form a broad multiplet around 1.23 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, 18 distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158-160 | C-OH (aromatic) |

| ~130-135 | C-Alkyl (aromatic) |

| ~105-115 | C-H (aromatic) |

| ~35-40 | Ar-CH₂- |

| ~22-32 | -(CH₂)₁₀- |

| ~14 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (100-160 ppm). The two carbons bearing the hydroxyl groups will be the most downfield, followed by the carbon attached to the alkyl chain, and then the carbons bonded to hydrogen.[6][7]

-

Aliphatic Carbons: The twelve carbons of the dodecyl chain will appear in the upfield region (10-40 ppm). The benzylic carbon (Ar-CH₂) will be the most downfield of the aliphatic carbons, while the terminal methyl carbon will be the most upfield.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the O-H, C-H, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm⁻¹ is a clear indicator of the hydrogen-bonded phenolic hydroxyl groups.[8][9]

-

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (2950-2850 cm⁻¹) are characteristic of the C-H stretching vibrations of the dodecyl chain. Weaker bands just above 3000 cm⁻¹ (3100-3000 cm⁻¹) are indicative of the aromatic C-H stretches.[10]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1620-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]

-

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of absorptions, including the C-O stretch of the phenol and C-H bending vibrations, which are unique to the molecule and can be used for confirmation against a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular formula is C₁₈H₃₀O₂ with a molecular weight of 278.43 g/mol .[11]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 278 | Molecular Ion [M]⁺• |

| 123 | Base Peak, [M - C₁₁H₂₃]⁺ (Benzylic cleavage) |

| 107 | [C₇H₇O]⁺ fragment |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at m/z = 278, confirming the molecular weight of the compound.[11]

-

Fragmentation Pattern: The most significant fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the aromatic ring and the alkyl chain breaks.[12][13] This would result in the loss of a C₁₁H₂₃ radical (mass = 155) to give a highly stable benzylic cation at m/z = 123. This is often the base peak in the spectrum. Further fragmentation of the aromatic portion can also occur.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum.

Sample Preparation for Mass Spectrometry (Electron Ionization - EI)

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizing the Spectroscopic Workflow

Caption: A conceptual workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. This guide serves as a foundational resource for researchers working with this compound, enabling them to confidently interpret their own spectroscopic data and ensure the integrity of their scientific investigations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90458, this compound. [Link]

-

SpectraBase. This compound. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

-

NIST. 4-n-Dodecylresorcinol. In NIST Chemistry WebBook. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Biological Magnetic Resonance Bank. Resorcinol. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

PubMed. Spectroscopic characterization of the 4-hydroxy catechol estrogen quinones-derived GSH and N-acetylated Cys conjugates. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

MDPI. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa. [Link]

-

PMC. An Overview of Alkylresorcinols Biological Properties and Effects. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. bmse000415 Resorcinol at BMRB [bmrb.io]

- 7. Resorcinol(108-46-3) 13C NMR spectrum [chemicalbook.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 4-n-Dodecylresorcinol [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

4-Dodecylresorcinol mechanism of tyrosinase inhibition

An In-Depth Technical Guide to the Mechanism of Tyrosinase Inhibition by 4-Dodecylresorcinol

Abstract

4-Alkylresorcinols, particularly this compound, have emerged as highly potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Understanding the precise mechanism of this inhibition is critical for the development of novel therapeutics for hyperpigmentary disorders and for applications in the cosmetics industry. This technical guide provides a comprehensive analysis of the molecular interactions, enzyme kinetics, and structure-activity relationships that govern the inhibition of tyrosinase by this compound. We delve into the evidence supporting a competitive inhibition model, explore the nuanced role of 4-alkylresorcinols as potential alternative substrates, and provide detailed experimental protocols for validating these mechanisms in a laboratory setting.

Introduction: Tyrosinase as a Prime Target for Melanogenesis Control

Tyrosinase (EC 1.14.18.1) is a type-3 copper-containing metalloenzyme that plays a pivotal role in the pigmentation of skin, hair, and eyes.[1][2] It catalyzes the first two rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overactivity of tyrosinase can lead to an overproduction of melanin, resulting in various hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[4][5] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these conditions.[4][6][7]

Among the vast landscape of tyrosinase inhibitors, 4-alkylresorcinols have distinguished themselves due to their remarkable potency.[1][5] These compounds, characterized by a resorcinol (1,3-dihydroxybenzene) core with an alkyl chain at the 4-position, demonstrate significantly greater inhibitory activity than benchmark agents like kojic acid, arbutin, and hydroquinone.[5] This guide focuses specifically on this compound, a member of this class with a 12-carbon alkyl chain, to elucidate the core principles of its inhibitory mechanism.

The Core Mechanism: Competitive Inhibition

The primary mechanism by which this compound inhibits tyrosinase is through competitive inhibition .[1][8] This mode of action implies that the inhibitor directly competes with the enzyme's natural substrates (L-tyrosine and L-DOPA) for binding to the active site.[4][6]

Binding Dynamics at the Binuclear Copper Active Site

The catalytic activity of tyrosinase is centered around a binuclear copper core within its active site, coordinated by six highly conserved histidine residues.[1] The resorcinol moiety of this compound is a structural analog of the phenolic group of L-tyrosine. This structural mimicry allows it to dock within the active site and interact with the copper ions, effectively blocking the entry and binding of the natural substrate.

The long, hydrophobic dodecyl chain plays a crucial role in enhancing the binding affinity. It is hypothesized to extend into a hydrophobic pocket within or adjacent to the active site, establishing strong van der Waals interactions. This dual-point interaction—chelation by the resorcinol head and hydrophobic anchoring by the alkyl tail—results in a stable enzyme-inhibitor (EI) complex and accounts for the high potency of long-chain alkylresorcinols.[1][9]

Figure 2: Workflow for determining the IC₅₀ of a tyrosinase inhibitor.

Protocol 2: Enzyme Kinetic Analysis for Determining Inhibition Type

To confirm the competitive nature of the inhibition, a kinetic study is performed by varying the concentrations of both the substrate and the inhibitor. The data is then visualized using a Lineweaver-Burk (double-reciprocal) plot.

Methodology:

-

Experimental Setup:

-

Data Collection:

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

-

Lineweaver-Burk Plot Construction:

-

Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

-

Plot 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

-

Fit each data set to a straight line.

-

-

Interpretation:

-

Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vₘₐₓ), but will have different x-intercepts (-1/Kₘ). This indicates that Vₘₐₓ is unchanged, but the apparent Kₘ increases with higher inhibitor concentrations. [8][12] * The inhibition constant (Kᵢ) can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. [13]

-

Figure 3: A representative Lineweaver-Burk plot for a competitive inhibitor. All lines converge on the y-axis, indicating Vₘₐₓ is unaffected.

Conclusion and Future Directions

This compound exerts its potent inhibitory effect on tyrosinase primarily through a competitive inhibition mechanism. Its resorcinol head mimics the natural substrate, binding to the enzyme's binuclear copper active site, while its long dodecyl tail provides strong hydrophobic anchoring, leading to a high-affinity interaction. This mechanism is supported by robust kinetic data showing an increase in Kₘ with no change in Vₘₐₓ.

For the advanced researcher, it is crucial to acknowledge the nuance that 4-alkylresorcinols can also behave as slow alternative substrates for the activated (oxy) form of tyrosinase. This dual character underscores the complexity of the enzyme's catalytic cycle and provides avenues for designing even more specific and potent inhibitors. The experimental protocols provided herein offer a self-validating framework for researchers to confirm these mechanisms and to screen and characterize novel tyrosinase inhibitors for therapeutic and cosmetic applications.

References

-

Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. (2025). ResearchGate. [Link]

-

Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. (n.d.). Wiley Online Library. [Link]

-

A comprehensive review on tyrosinase inhibitors. (2018). PubMed Central. [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). PubMed Central. [Link]

-

Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. (2024). ACS Omega. [Link]

-

Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]

-

Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. (2018). Preprints.org. [Link]

-

Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. (2018). ResearchGate. [Link]

-

Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018). PubMed Central. [Link]

-

Inhibitory Effects of Hexylresorcinol and Dodecylresorcinol on Mushroom (Agaricus bisporus) Tyrosinase. (2007). ResearchGate. [Link]

-

The unravelling of the complex pattern of tyrosinase inhibition. (2016). PubMed Central. [Link]

-

Lineweaver–Burk plot for tyrosinase inhibition in the presence of different concentrations of 4i as an inhibitor and l-DOPA as a substrate. (n.d.). ResearchGate. [Link]

-

(a) Lineweaver–burk plots for the inhibition of compound 4e on mushroom tyrosinase for catalysis of L-DOPA. (n.d.). ResearchGate. [Link]

-

Lineweaver–Burk plots for inhibition of tyrosinase in the presence of compounds. (n.d.). ResearchGate. [Link]

-

Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. (2021). PubMed Central. [Link]

-

Enzyme kinetic studies of tyrosinase inhibition in the presence of compound 8. (n.d.). ResearchGate. [Link]

-

An Updated Review of Tyrosinase Inhibitors. (2007). PubMed Central. [Link]

-

Characterization of the action of tyrosinase on resorcinols. (2016). PubMed. [Link]

-

Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (2019). National Institutes of Health. [Link]

-

Characterization of the action of tyrosinase on resorcinols. (2016). ResearchGate. [Link]

-

4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. (2013). PubMed. [Link]

-

4-Butylresorcinol. (n.d.). AMIK COSMETICS. [Link]

Sources

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amik-cosmetics.com [amik-cosmetics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Alkylresorcinols (ARs), a class of phenolic lipids, are gaining significant attention within the scientific community for their diverse biological activities and potential therapeutic applications. This guide provides an in-depth exploration of the natural origins of 4-dodecylresorcinol and its structural relatives, offering a foundational resource for researchers engaged in natural product discovery and drug development.

Introduction to Alkylresorcinols

Alkylresorcinols are amphiphilic molecules characterized by a 1,3-dihydroxybenzene (resorcinol) ring attached to an alkyl or alkenyl chain of varying length.[1][2] The length and saturation of this side chain are key determinants of their physicochemical properties and biological functions. While 5-n-alkylresorcinols are the most common in nature, other isomers like 4-n-alkylresorcinols also exist and exhibit notable bioactivities.[3] This guide focuses on this compound and the broader family of related alkylresorcinols found in nature.

These compounds have demonstrated a range of promising biological effects, including antimicrobial, anticancer, and antioxidant activities, making them attractive candidates for further investigation in pharmaceutical and nutraceutical development.[4][5]

Principal Natural Sources of Alkylresorcinols

Alkylresorcinols are synthesized by a diverse array of organisms, from higher plants to bacteria and fungi.[4][6] The concentration and specific homolog profiles of ARs can vary significantly between sources.

Cereal Grains: The Primary Dietary Source

The most well-documented and abundant sources of alkylresorcinols in the human diet are the outer layers of cereal grains.[4][7]

-

High-Concentration Sources: Rye (Secale cereale), wheat (Triticum spp.), and triticale (a wheat-rye hybrid) contain the highest levels of ARs.[1][8] Concentrations typically range from 300 to 1500 µg/g.[3][7]

-

Low-Concentration Sources: Barley (Hordeum vulgare) contains lower amounts of ARs, while oats, maize, rice, sorghum, and millet have negligible to non-detectable levels in their edible portions.[1][8]

-

Localization within the Grain: Alkylresorcinols are predominantly found in the bran fraction, specifically in the hyaline layer, inner pericarp, and testa of the grain kernel.[1][9] This localization makes them excellent biomarkers for whole-grain intake.[1]

Table 1: Alkylresorcinol Content in Various Cereal Grains

| Cereal | Typical AR Content (µg/g dry weight) | Predominant Homologs (Chain Length) |

| Rye | 720 - 761+ | C17:0, C19:0, C21:0, C23:0, C25:0 |

| Wheat | 489 - 1429 | C17:0, C19:0, C21:0, C23:0, C25:0 |

| Triticale | 439 - 647 | C17:0, C19:0, C21:0, C23:0, C25:0 |

| Barley | 40 - 100 | C21:0, C23:0, C25:0, C27:0 |

| Oats, Maize, Rice | Not typically detected | N/A |

Data compiled from multiple sources.[8][9]

Other Plant Sources

While cereals are the most prominent source, other plants also produce alkylresorcinols:

-

Cashew Nut Shell Liquid (Anacardium occidentale): Contains a high concentration of phenolic lipids, including ARs.[1]

-

Mango (Mangifera indica): Found in the peels and latex.[1][10]

-

Ginkgo (Ginkgo biloba): Present in the pulp and leaves.[1]

-

Peas (Pisum sativum): Detected in the peels and pulp.[1]

-

Sorghum (Sorghum bicolor): Root exudates contain the AR derivative sorgoleone.[6]

-

Rice (Oryza sativa): While the grains are devoid of ARs, the root systems exude a mixture of these compounds.[6]

Microbial Kingdom: A Frontier for Discovery

Bacteria and fungi represent a vast and relatively untapped resource for novel alkylresorcinols.[6][11]

-

Bacteria: Species from the genera Azotobacter, Pseudomonas, Streptomyces, Arthrobacter, and Micrococcus are known to produce ARs.[1][12] Bacterial ARs typically possess saturated side chains.[6][11] For instance, the antibiotic DB-2073 (2-n-hexyl-5-n-propylresorcinol) is isolated from Pseudomonas sp.[1]

-

Fungi: The occurrence of ARs in fungi is less documented, but some isolated fungal molecules are characterized by a sugar unit attached to the alkyl side chain.[2][11] Neurospora crassa is one fungus known to have an alkylresorcinol synthase.[6]

Marine Organisms

Some marine organisms, such as sponges, also produce alkylresorcinols.[2][11] These marine-derived ARs can have unique structural features, including the presence of sulfur atoms and disulfide bonds in their alkyl chains.[2][11]

Biosynthesis of Alkylresorcinols

The biosynthesis of alkylresorcinols is primarily accomplished through the activity of type III polyketide synthase (PKS) enzymes, specifically alkylresorcinol synthases (ARS).[4][6] This pathway is conserved across plants, bacteria, and fungi.[4]

The general mechanism involves:

-

Initiation: A fatty acyl-CoA or fatty acyl-ACP molecule serves as the starter unit. The length of this starter unit determines the final length of the alkyl chain.

-

Elongation: The starter unit is sequentially condensed with three molecules of malonyl-CoA.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-2 to C-7 aldol condensation, followed by aromatization to form the resorcinolic ring, yielding the final alkylresorcinol.

Caption: Generalized biosynthesis pathway of 5-n-alkylresorcinols via a Type III PKS enzyme.

Extraction and Purification Methodologies

The amphiphilic nature of alkylresorcinols necessitates specific extraction and purification strategies. The following protocols are foundational and can be optimized based on the source matrix.

General Experimental Protocol: Extraction from Cereal Bran

This protocol outlines a standard laboratory procedure for extracting ARs from wheat or rye bran.

Materials:

-

Cereal bran (finely ground)

-

Acetone (ACS grade)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) silica cartridges

-

Nitrogen gas stream

Step-by-Step Procedure:

-

Sample Preparation: Weigh 1 gram of finely ground cereal bran into a centrifuge tube.

-

Solvent Extraction: Add 10 mL of acetone to the bran. Vortex vigorously for 2 minutes.

-

Sonication: Place the tube in an ultrasonic bath for 15 minutes to enhance cell disruption and extraction efficiency.

-

Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the acetone supernatant into a clean round-bottom flask.

-

Re-extraction: Repeat steps 2-5 twice more on the remaining pellet, pooling all acetone extracts.

-

Solvent Evaporation: Evaporate the pooled acetone extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Resuspension: Re-dissolve the dried lipid extract in 2 mL of hexane.

Purification by Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

-

Sample Loading: Load the 2 mL hexane extract onto the conditioned SPE cartridge.

-

Washing (Elution of Neutral Lipids): Wash the cartridge with 10 mL of hexane to elute non-polar lipids like triacylglycerols. Discard this fraction.

-

Elution of Alkylresorcinols: Elute the ARs from the cartridge using 10 mL of a hexane:ethyl acetate (85:15 v/v) mixture. Collect this fraction.

-

Final Evaporation: Evaporate the collected AR fraction to dryness under a gentle stream of nitrogen gas.

-

Storage: Re-dissolve the purified ARs in a known volume of a suitable solvent (e.g., ethanol or propanol) for analysis and store at -20°C.

Caption: Workflow for the extraction and purification of alkylresorcinols from cereal bran.

Analytical Characterization

Accurate identification and quantification of alkylresorcinols are critical. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or fluorescence detector. Reversed-phase columns (e.g., C18) are standard for separating AR homologs based on their alkyl chain length.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural information. Derivatization (e.g., silylation) is usually required to increase the volatility of the polar resorcinol headgroup.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of novel alkylresorcinols.

Conclusion and Future Directions

The study of naturally occurring alkylresorcinols, including this compound, is a rapidly advancing field. While cereal grains remain the most characterized source, the vast chemical diversity within microbial and marine ecosystems presents exciting opportunities for discovering novel ARs with unique therapeutic properties. Future research should focus on bioprospecting these underexplored environments and leveraging metabolic engineering to enhance the production of high-value alkylresorcinols. The continued development of sophisticated analytical and purification techniques will be paramount to unlocking the full potential of this versatile class of phenolic lipids.

References

-

Wikipedia. (n.d.). Alkylresorcinol. Retrieved from [Link]

-

Kulawinek, M., Jaromin, M., & Kozubek, A. (2008). Alkylresorcinols in Selected Polish Rye and Wheat Cereals and Whole-Grain Cereal Products. Journal of Agricultural and Food Chemistry, 56(16), 7245–7251. Retrieved from [Link]

-

Ross, A. B., Kamal-Eldin, A., & Åman, P. (2004). Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat- and Rye-rich Foods. Nutrition Reviews, 62(3), 81–95. Retrieved from [Link]

-